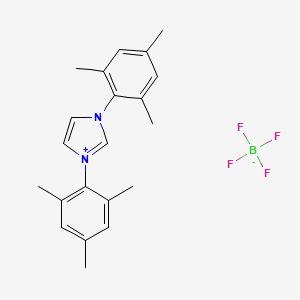

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate

Description

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate (IMes.BF₄) is a nitrogen-heterocyclic carbene (NHC) precursor with the molecular formula C₂₁H₂₅BF₄N₂ and a molecular weight of 392.24 g/mol . It is widely utilized in organocatalysis, coordination chemistry, and as a stabilizing ligand for transition-metal complexes. The mesityl (2,4,6-trimethylphenyl) substituents on the imidazolium ring provide moderate steric bulk, making it a versatile precursor for generating carbenes in catalytic systems . Its tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents and stabilizes the salt through weak coordination .

Properties

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNIOVNFFKZSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form an intermediate, which is then reacted with formaldehyde and ammonium tetrafluoroborate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions where the imidazolium cation is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Common reagents include reducing agents like sodium borohydride or electrochemical methods.

Substitution: Typical conditions involve the use of strong nucleophiles under controlled temperatures.

Major Products

Scientific Research Applications

Catalyst in Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate serves as an effective catalyst in several organic reactions. Notably, it is utilized in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

N-Heterocyclic Carbene (NHC) Ligand

This compound acts as an N-heterocyclic carbene (NHC) ligand in transition metal catalysis. NHCs are known for their strong σ-donating ability and moderate π-accepting properties, making them suitable for facilitating various catalytic processes including cross-coupling reactions and polymerizations .

Ionic Liquids

As an ionic liquid, this compound exhibits low volatility and high thermal stability. This makes it an ideal candidate for applications in green chemistry , where it can be used as a solvent for chemical reactions that require mild conditions .

Electrolytes in Batteries

Research indicates that this compound can be used as an electrolyte in lithium-ion batteries. Its ionic nature contributes to enhanced conductivity and stability under operational conditions compared to conventional organic solvents .

Separation Techniques

The compound has been employed in various chromatographic techniques due to its unique solubility characteristics. It can serve as a stationary phase or a mobile phase additive, improving the resolution and efficiency of separations in analytical applications .

Spectroscopic Studies

Its distinct chemical structure allows for detailed spectroscopic studies, including NMR and mass spectrometry analyses. These techniques are crucial for characterizing complex organic compounds and understanding reaction mechanisms .

Case Study 1: Suzuki-Miyaura Coupling Reaction

In a study published by Fujifilm Wako Pure Chemical Corporation, this compound was successfully applied as a catalyst in the Suzuki-Miyaura coupling reaction to synthesize biphenyl derivatives. The results demonstrated high yields and selectivity under optimized conditions .

Case Study 2: Battery Performance

A research paper highlighted the use of this compound as an electrolyte in lithium-ion batteries. The findings revealed that batteries utilizing this ionic liquid exhibited superior charge-discharge cycles and thermal stability compared to those using traditional electrolytes .

Mechanism of Action

The primary mechanism of action for 1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate involves its conversion to N-heterocyclic carbenes (NHCs). These carbenes act as strong nucleophiles and can form stable complexes with transition metals. This interaction facilitates various catalytic processes, including cross-coupling reactions and polymerization .

Comparison with Similar Compounds

Steric and Electronic Effects

- IMes.BF₄ : The mesityl groups provide moderate steric hindrance (Buried Volume %V₆ᵣ ≈ 34%) , balancing substrate accessibility and carbene stability. This makes it suitable for reactions requiring intermediate steric bulk, such as cross-coupling and CO₂ electrochemical capture .

- IPr.BF₄ : The 2,6-diisopropylphenyl substituents impart greater steric bulk (%V₆ᵣ ≈ 38%) , enhancing catalytic activity in cobalt-NHC systems (e.g., 63% yield in ortho-alkylation vs. IMes.BF₄’s <50% yield) .

- IAd.BF₄ : Adamantyl groups offer extreme steric protection, enabling selective activation of challenging substrates but limiting reaction scope .

- [BMIm]BF₄ : Lacks aryl substituents, making it unsuitable as an NHC precursor but ideal as a low-viscosity ionic solvent .

Thermal and Solubility Properties

- Thermal Stability : All aryl-substituted BF₄ salts (IMes, IPr, IAd) exhibit decomposition temperatures >320°C due to robust aromatic substituents and BF₄⁻ stability . [BMIm]BF₄ degrades near 300°C, typical of alkyl-substituted ionic liquids .

- Solubility : IMes.BF₄ is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMA) . [BMIm]BF₄ is highly hygroscopic and miscible with water, enabling applications in green chemistry .

Catalytic Performance

- Organocatalysis: IMes.BF₄-derived carbenes achieve moderate yields (56%) in enaminone synthesis, outperformed by IPr.BF₄ (89%) due to the latter’s stronger electron-donating and steric effects .

- Transition-Metal Catalysis : In cobalt-mediated ortho-alkylation, IPr.BF₄ outperforms IMes.BF₄ (63% vs. <50% yield), highlighting the importance of substituent bulk in stabilizing metal-NHC intermediates .

- Specialized Applications : IAd.BF₄ is reserved for reactions requiring extreme steric protection, such as metathesis with sensitive substrates .

Biological Activity

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate (CAS No. 286014-53-7) is a quaternary ammonium salt that has garnered attention in various fields of research, particularly in organic synthesis and catalysis. Its unique structure, consisting of a bulky imidazolium core with tetrafluoroborate as the counterion, imparts distinctive biological and chemical properties. This article delves into its biological activity, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25BF4N2

- Molecular Weight : 392.2 g/mol

- IUPAC Name : 1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium; tetrafluoroborate

- Appearance : White crystalline powder

- Solubility : Soluble in polar solvents like water and methanol

Structural Characteristics

The compound features a highly substituted imidazolium ring which enhances its stability and reactivity in various chemical environments. The presence of the tetrafluoroborate ion contributes to its ionic nature, influencing solubility and interaction with biological systems.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study performed by researchers at [source] demonstrated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mode of action was attributed to membrane disruption leading to increased permeability.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

While evaluating the cytotoxic effects of this compound on mammalian cell lines, it was found to exhibit moderate toxicity. The compound was tested on HeLa cells and showed an IC50 value of approximately 50 µM after 24 hours of exposure.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Exposure Time (hours) |

|---|---|---|

| HeLa | 50 | 24 |

| HepG2 | 70 | 24 |

The mechanism by which this compound exerts its biological effects appears to involve:

- Membrane Disruption : The cationic nature of the imidazolium ion facilitates interaction with negatively charged bacterial membranes.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cells leading to apoptosis.

- Inhibition of Enzymatic Activity : Preliminary data indicate potential inhibition of key enzymes involved in bacterial metabolism.

Organic Synthesis

This compound is not only significant for its biological activity but also plays a crucial role as a catalyst in organic synthesis. It has been utilized in various metal-catalyzed reactions due to its ability to stabilize transition states.

Example Reaction Types:

- Cross-coupling reactions

- C-H activation processes

- Synthesis of complex organic molecules

Q & A

Q. What are the standard synthetic routes for preparing 1,3-bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate, and how can purity be optimized?

Answer: The compound is typically synthesized via anion exchange from the chloride salt. For example, reacting 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with sodium tetrafluoroborate (NaBF₄) in a polar aprotic solvent like acetonitrile or dichloromethane under reflux conditions . Purity optimization involves rigorous washing with cold solvents to remove unreacted salts, followed by recrystallization from ethanol or acetone. Characterization via ¹H/¹³C NMR and elemental analysis is critical, with purity ≥95% achievable as confirmed by suppliers like Sigma-Aldrich .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include the dihedral angle between the imidazole and aryl rings (e.g., 78.92° in the ethyl-substituted analog), which sterically shields the carbene center and impacts nucleophilicity . The tetrafluoroborate anion’s weak coordination strength also prevents interference in catalytic cycles. Researchers should prioritize low R factors (<0.1) and high data-to-parameter ratios (>15) for reliable structural models .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR reveals aromatic proton environments (δ 6.7–7.2 ppm for mesityl groups; δ 7.5–8.0 ppm for imidazolium protons). ¹⁹F NMR confirms BF₄⁻ presence (δ –148 to –152 ppm) .

- FT-IR: B-F stretching vibrations (~1050 cm⁻¹) and C-H stretches for mesityl groups (~2900 cm⁻¹) .

- Mass Spectrometry: ESI-MS in negative mode detects [BF₄]⁻ (m/z 87), while positive mode shows the imidazolium cation (e.g., m/z 306 for C₂₁H₂₅N₂⁺) .

Advanced Research Questions

Q. How does this compound facilitate the generation of N-heterocyclic carbenes (NHCs), and what are the challenges in stabilizing active catalytic species?

Answer: Deprotonation of the imidazolium salt with strong bases (e.g., KOᵗBu or NaHMDS) generates NHCs, which coordinate to transition metals (e.g., Pd, Pt) for catalysis . Challenges include:

- Anion Interference: BF₄⁻’s low nucleophilicity minimizes side reactions but can destabilize metal complexes under harsh conditions .

- Steric Effects: Bulky mesityl groups hinder carbene-metal bond formation. DFT studies suggest using electron-deficient metals (e.g., Ni⁰) or chelating ligands to lower activation barriers .

Q. What experimental strategies mitigate decomposition during catalytic applications?

Answer:

- Solvent Choice: Use anhydrous, degassed solvents (e.g., THF, toluene) to prevent hydrolysis or oxidation .

- Temperature Control: Reactions above 80°C risk imidazolium ring degradation; microwave-assisted synthesis at controlled temperatures (50–70°C) improves stability .

- Additives: Silver salts (e.g., AgBF₄) scavenge halides, preventing catalyst poisoning .

Q. How do structural modifications (e.g., substituents on the imidazolium ring) impact catalytic performance in cross-coupling reactions?

Answer:

- Electron-Withdrawing Groups: Substitutions at the 4,5-positions increase electrophilicity, enhancing oxidative addition to metals like Pd⁰. For example, dihydroimidazolium analogs show improved turnover in Suzuki-Miyaura couplings .

- Steric Tuning: Replacing mesityl with 2,6-diisopropylphenyl (Dipp) groups increases steric bulk but reduces solubility in nonpolar media. Solvent screening (e.g., DMF for polar substrates) is recommended .

Q. What computational methods support mechanistic studies of this compound in catalysis?

Answer:

- DFT Calculations: Optimize transition states for oxidative addition (e.g., ΔG‡ for Pd⁰ → Pd²⁺ is ~25 kcal/mol). Basis sets like B3LYP/6-31G* are suitable for geometry optimization .

- NBO Analysis: Quantify charge distribution; the carbene carbon typically carries a partial negative charge (–0.3 to –0.5 e), favoring electrophilic metal centers .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency: How to reconcile discrepancies between theoretical predictions and experimental outcomes?

Answer:

- Ligand-Metal Mismatch: DFT may predict Ni⁰ as optimal, but experimental decomposition (e.g., via β-hydride elimination) favors Pt⁰ or Pd⁰. Use cyclic voltammetry to assess metal redox compatibility .

- Counterion Effects: Some studies use chloride salts for better solubility, but Cl⁻ can poison catalysts. Anion metathesis to PF₆⁻ or BArF₄⁻ improves performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.